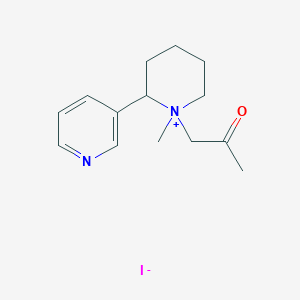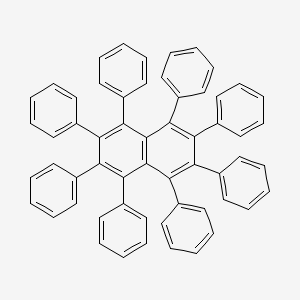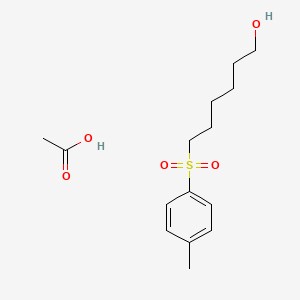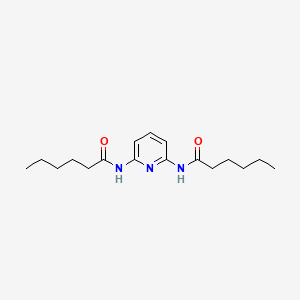
2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-tert-butyl-1H-pyrazole with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole-pyridine derivatives.
Substitution: Formation of alkylated or acylated pyrazole-pyridine compounds.
科学的研究の応用
2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, as a ligand, it coordinates with metal ions to form stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s bioactivity is attributed to its ability to interact with biological macromolecules, disrupting their normal function and leading to antimicrobial or anticancer effects .
類似化合物との比較
- 2,6-Bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine
- 3-Amino-5-tert-butyl-1H-pyrazole
- N-tert-butylpyrazole derivatives
Comparison: 2-(5-tert-Butyl-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine, it has a simpler structure, making it easier to synthesize and modify. The presence of the tert-butyl group enhances its stability and lipophilicity, which can be advantageous in certain applications .
特性
CAS番号 |
215323-54-9 |
|---|---|
分子式 |
C12H15N3 |
分子量 |
201.27 g/mol |
IUPAC名 |
2-(5-tert-butyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)11-8-10(14-15-11)9-6-4-5-7-13-9/h4-8H,1-3H3,(H,14,15) |
InChIキー |
CMYVQGDPGNRRDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NN1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)


![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)

![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)





